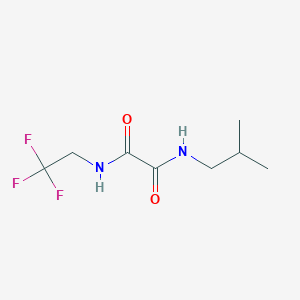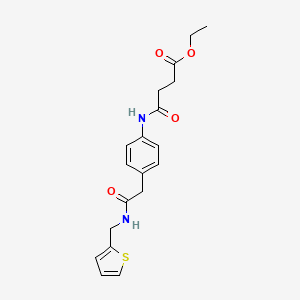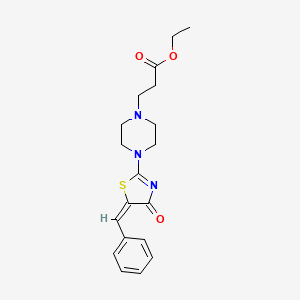![molecular formula C13H10F2N4OS2 B2968858 N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1203320-51-7](/img/structure/B2968858.png)
N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Design and Synthesis for Antibacterial Applications
Research has shown that derivatives of benzo[d]thiazole, such as those synthesized for antibacterial purposes, have promising activity against various bacterial strains. For instance, novel analogs designed for antibacterial testing showed significant activity especially against Staphylococcus aureus and Bacillus subtilis, indicating a potential direction for the application of related compounds in developing new antibacterial agents (Palkar et al., 2017).
Optoelectronic and Photovoltaic Properties
Derivatives of benzo[c][1,2,5]thiadiazole have been studied for their physical, optoelectronic, and photovoltaic properties, particularly in the context of polymer solar cells. The substitution patterns, including fluorine atoms, significantly affect the material properties and photovoltaic performance, suggesting potential research avenues for the synthesis and application of related compounds in energy conversion technologies (Wang et al., 2013).
Antimicrobial and Anticancer Agents
Compounds with thiadiazole moieties have been evaluated for their antimicrobial activities, with several novel compounds exhibiting moderate to good activity against various bacterial and fungal strains. This points to the relevance of exploring thiadiazole derivatives for antimicrobial applications (Jadhav et al., 2017). Additionally, the incorporation of thiadiazole and benzamide groups into novel compounds has been linked to promising anticancer activity, suggesting a potential area of research for the compound if structural similarities can be leveraged (Tiwari et al., 2017).
Environmental Applications
The synthesis of novel nanoadsorbents, such as those based on thiazolyl derivatives for the removal of heavy metals from industrial wastes, demonstrates another possible application area. These materials show high adsorption capacities for ions like Zn2+ and Cd2+, indicating the potential for related compounds to contribute to environmental remediation efforts (Zargoosh et al., 2015).
Mécanisme D'action
Target of Action
The primary target of N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is Succinate Dehydrogenase (SDH) . SDH is an enzyme complex that plays a critical role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate, and in the electron transport chain, where it couples the transfer of electrons to the creation of a proton gradient across the mitochondrial membrane .
Mode of Action
This compound acts as a potent inhibitor of Succinate Dehydrogenase . It binds to the SDH complex, preventing the oxidation of succinate to fumarate. This inhibition disrupts the citric acid cycle and the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species .
Biochemical Pathways
The inhibition of Succinate Dehydrogenase by this compound affects two major biochemical pathways: the citric acid cycle and the electron transport chain . In the citric acid cycle, the conversion of succinate to fumarate is blocked, disrupting the cycle and reducing the production of NADH and FADH2. In the electron transport chain, the lack of these electron carriers hampers the transfer of electrons, leading to a decrease in ATP production and an increase in reactive oxygen species .
Result of Action
The inhibition of Succinate Dehydrogenase by this compound leads to a decrease in ATP production and an increase in reactive oxygen species . This can result in cellular stress and potential cell death, particularly in cells with high energy demands or low antioxidant defenses .
Propriétés
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-propylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N4OS2/c1-2-3-8-11(22-19-18-8)12(20)17-13-16-10-7(15)4-6(14)5-9(10)21-13/h4-5H,2-3H2,1H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUINXZGUIMWMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(4-isobutyrylpiperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2968778.png)
![2-({3-benzyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetic acid](/img/structure/B2968779.png)


![7-[3-(1,3-Benzothiazol-2-ylsulfanyl)propyl]-8-(4-benzylpiperazin-1-yl)-3-methylpurine-2,6-dione](/img/no-structure.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-ethoxybenzyl)piperidine-4-carboxamide](/img/structure/B2968787.png)

![N-(3,4-difluorophenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2968794.png)
![N'-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-propylethanediamide](/img/structure/B2968795.png)
![N-(2-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2968796.png)

![2,4-Dichloro-5-[(dimethylamino)sulfonyl]benzoic acid](/img/structure/B2968798.png)
